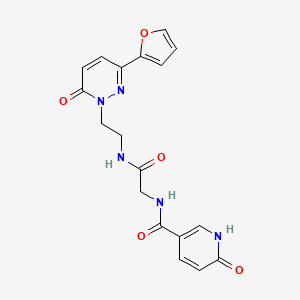

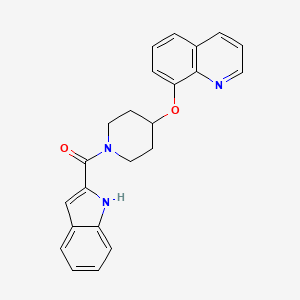

![molecular formula C22H17N3O3 B2840083 methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate CAS No. 683794-21-0](/img/structure/B2840083.png)

methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate” is a chemical compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an aldehyde in DMSO to get a benzimidazole sulfanyl derivative . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields the final product . The structure of the synthesized compounds is usually established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is typically established using NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . The UV-vis spectrum of these compounds, as well as the effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The UV-vis spectrum of these compounds, as well as the effects of solvents, have been investigated .Aplicaciones Científicas De Investigación

Role in Drug Development

Imidazole, a core component of this compound, is an important synthon in the development of new drugs . The derivatives of imidazole show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-Tubercular Activity

Some compounds similar to “methyl 4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)carbamoyl)benzoate” have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Antimicrobial Activity

Compounds related to “methyl 4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)carbamoyl)benzoate” have shown good activity against bacteria Bacillus subtilis and fungus Candida albicans . They exhibit moderate to high antibacterial and antifungal activity .

Antitumor Activity

Certain compounds with a similar structure have shown excellent antitumor activity against A375 cancer cells . For example, compounds with an additional hydroxyl group on the 4 position at the phenyl of hydrazone have exhibited increased activity against these cells .

Use in Functional Materials

Imidazoles are utilized in a diverse range of applications, including the development of functional materials . This is due to their versatility and utility in a number of areas .

Use in Catalysis

Imidazoles are also being deployed in the field of catalysis . This highlights the importance of developing expedient methods for the synthesis of imidazoles .

Use in Solar Cells and Other Optical Applications

Imidazoles are being researched for use in dyes for solar cells and other optical applications . This is an emerging field of research, demonstrating the wide-ranging potential of imidazoles .

Use in Pharmaceuticals and Agrochemicals

Imidazoles have traditional applications in pharmaceuticals and agrochemicals . This includes a variety of drugs that contain the imidazole ring .

Direcciones Futuras

The future directions for the research on “methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . Given the broad range of activities displayed by benzimidazole derivatives, there is a great potential for the development of new drugs that overcome current public health problems .

Mecanismo De Acción

Target of Action

The compound, also known as methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate, is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form multiple types of chemical bonds, enabling it to interact with a wide range of biological targets .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, which suggests that they can induce various molecular and cellular changes .

Action Environment

The chemical properties of imidazole derivatives, such as their solubility in water and other polar solvents, can be influenced by environmental factors .

Propiedades

IUPAC Name |

methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c1-28-22(27)15-12-10-14(11-13-15)21(26)25-17-7-3-2-6-16(17)20-23-18-8-4-5-9-19(18)24-20/h2-13H,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONPSFLMBHZXQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2840006.png)

![1-[(3-Chlorophenyl)methyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2840007.png)

![5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2840008.png)

![3-butyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2840010.png)

![N-{1-({2-[(dimethylamino)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2840021.png)

![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2840023.png)